molecular formula C20H22O6 B12382294 3'-O-Angeloylhamaudol

3'-O-Angeloylhamaudol

Cat. No.: B12382294
M. Wt: 358.4 g/mol
InChI Key: GLVOOJKVWKZSGR-DIEDAUMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3’-O-Angeloylhamaudol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the coumarin structure, potentially altering its biological activity.

    Reduction: Reduction reactions can lead to the formation of different derivatives with varying properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H22O6/c1-6-10(2)19(23)25-16-8-12-14(26-20(16,4)5)9-15-17(18(12)22)13(21)7-11(3)24-15/h6-7,9,16,22H,8H2,1-5H3/b10-6-/t16-/m0/s1

InChI Key

GLVOOJKVWKZSGR-DIEDAUMRSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1(C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1(C)C

Origin of Product

United States

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